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Compound of Interest

Compound Name: 4-Bromo-3-formylbenzonitrile

Cat. No.: B1291470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-3-formylbenzonitrile (CsH4BrNO). The information presented herein is
essential for the unequivocal identification, characterization, and quality control of this
important synthetic intermediate in research and drug development. This document includes
tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations
of key structural-spectral correlations and analytical workflows.

Spectroscopic Data Summary

The spectroscopic data for 4-Bromo-3-formylbenzonitrile is summarized in the following
tables. This information provides a quantitative fingerprint of the molecule, crucial for its
identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Bromo-3-formylbenzonitrile
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
Aldehyde proton
10.35 d 0.6
(CHO)
8.18 dd 21,05 Aromatic proton
7.86-7.79 m Aromatic proton
7.74 -7.65 m Aromatic proton

Solvent: CDCls,
Frequency: 400 MHz

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Bromo-3-formylbenzonitrile

Chemical Shift (6) ppm

Assignment

~190 Aldehyde Carbonyl (C=0)
~138 Aromatic C-Br

~135 Aromatic C-CHO

~133 Aromatic CH

~131 Aromatic CH

~128 Aromatic CH

~118 Aromatic C-CN

~116 Nitrile Carbon (C=N)

Predicted data based on computational models.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Bromo-3-formylbenzonitrile
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak
resonance doublet)
~2230 Strong Nitrile (C=N) stretch
Aldehyde Carbonyl (C=0)
~1700 Strong
stretch
_ Aromatic C=C skeletal
~1580, ~1470 Medium-Strong o
vibrations
~1200 Strong C-H in-plane bending
C-H out-of-plane bending
~880, ~820 Strong (substitution pattern
dependent)
~680 Strong C-Br stretch

Predicted data based on

computational models.

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for 4-Bromo-3-formylbenzonitrile

m/z Interpretation
Molecular ion peak [M]* and its isotope [M+2]*,
210/212 characteristic of a bromine-containing

compound.[1]

Technique: Electron lonization Mass

Spectrometry (EIMS)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Bromo-3-formylbenzonitrile (5-10 mg) is prepared in deuterated chloroform
(CDCIs, 0.5-0.7 mL). The solution is filtered into a 5 mm NMR tube. The H NMR spectrum is
recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard (& 0.00).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
For a solid sample like 4-Bromo-3-formylbenzonitrile, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid sample is placed directly on the
ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over
the range of 4000-400 cm~2.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio
(m/z) of the molecule and its fragments. A dilute solution of the sample in a volatile organic
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The
molecules are ionized by a high-energy electron beam, and the resulting ions are separated by
a mass analyzer.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the
spectroscopic analysis of 4-Bromo-3-formylbenzonitrile.
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Fig 1. Logical workflow for spectroscopic analysis.

4-Bromo-3-formylbenzonitrile Structure
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Fig 2. Correlation of structure with spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-formylbenzonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291470#4-bromo-3-formylbenzonitrile-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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